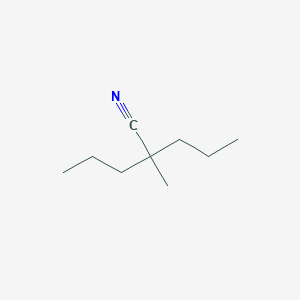
2-Methyl-2-propylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-propylpentanenitrile is an organic compound with the molecular formula C9H17N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is known for its unique structure, which includes a branched alkyl chain. It is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-propylpentanenitrile can be synthesized through several methods. One common approach involves the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol. This substitution reaction replaces the halogen atom with a cyano group, forming the nitrile. For example: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{KCN} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CN} + \text{KBr} ]
Industrial Production Methods
In industrial settings, the production of nitriles often involves the dehydration of amides using phosphorus pentoxide (P4O10) or other dehydrating agents. This method is efficient for large-scale production and ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The nitrile can be reduced to primary amines using hydrogenation or other reducing agents.
Substitution: The cyano group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-propylpentanenitrile is utilized in several scientific research fields:
Chemistry: As a precursor for synthesizing other organic compounds and in studying reaction mechanisms.
Biology: In the development of bioactive molecules and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.
Industry: In the production of specialty chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-propylpentanenitrile involves its reactivity with various molecular targets. The cyano group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The pathways involved often include the formation of imines, amides, or other functional groups depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Propylpentanenitrile: Similar in structure but with different branching.
2-Methylbutanenitrile: A shorter carbon chain with similar reactivity.
2-Methyl-2-nitrosopropane: Contains a nitroso group instead of a cyano group.
Uniqueness
2-Methyl-2-propylpentanenitrile is unique due to its specific branching and the position of the cyano group, which influences its reactivity and applications. Its structure allows for diverse chemical transformations, making it valuable in various research and industrial applications.
Properties
CAS No. |
80606-31-1 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-methyl-2-propylpentanenitrile |
InChI |
InChI=1S/C9H17N/c1-4-6-9(3,8-10)7-5-2/h4-7H2,1-3H3 |
InChI Key |
JDLMTMGQKQFIRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


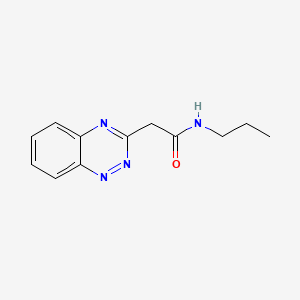
![1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione](/img/structure/B14411719.png)
![1,3-Diborabicyclo[1.1.1]pentane](/img/structure/B14411723.png)
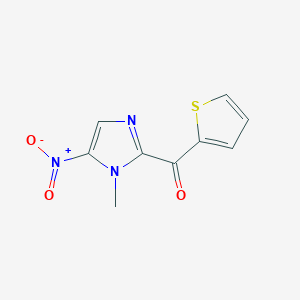
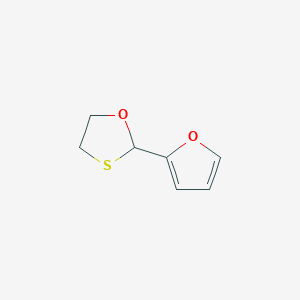
![2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene](/img/structure/B14411745.png)
![2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B14411755.png)
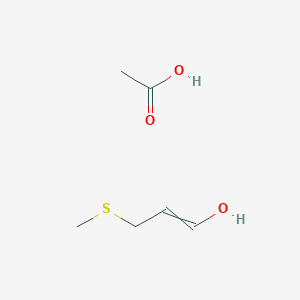
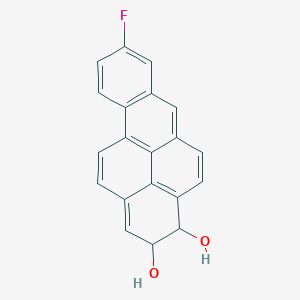
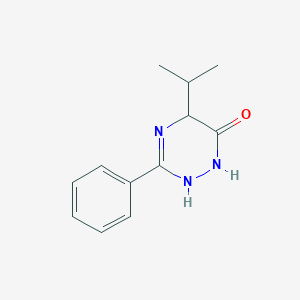
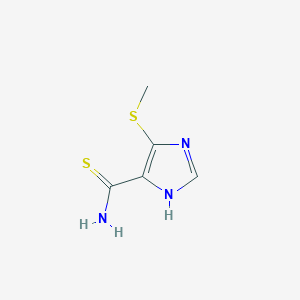

![2-[(2,2-Dimethylpropoxy)carbonyl]benzoate](/img/structure/B14411787.png)
![8,8-Dimethylspiro[4.5]decane-6,10-dione](/img/structure/B14411791.png)
